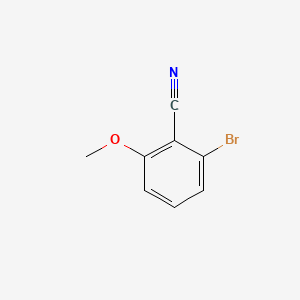

2-Bromo-6-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGJGSKDCPXSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677408 | |

| Record name | 2-Bromo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-50-0 | |

| Record name | 2-Bromo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of a bromine atom, a methoxy group, and a nitrile functional group on the benzene ring provides multiple reaction sites for further chemical modifications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for its synthesis and analysis, based on available scientific data.

Core Physicochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1245647-50-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrNO | [3][4] |

| Molecular Weight | 212.04 g/mol | [3] |

| Purity (Typical) | ≥97% | [4] |

Table 2: Quantitative Physicochemical Data (Experimental data for this compound is limited)

| Property | This compound (Predicted/Unavailable) | 2-Bromo-5-methoxybenzonitrile (Experimental) |

| Melting Point | Data not available | 90-92 °C |

| Boiling Point | Data not available | 292.774 °C at 760 mmHg |

| Density | Data not available | 1.563 g/cm³ |

| Solubility | Data not available | Data not available |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, methoxy, and cyano substituents. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, unless there is accidental chemical shift equivalence. The carbon of the nitrile group typically appears in the range of 115-125 ppm. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing and electron-donating nature of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-O stretch (aryl ether): Strong bands in the region of 1250 cm⁻¹ and 1040 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group, the cyano group, and the bromine atom.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively documented. The following are representative procedures for the synthesis of a substituted benzonitrile and analytical methods commonly used for the characterization of such compounds.

Synthesis of a Substituted Benzonitrile (General Procedure)

A common method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline.

Starting Material: 2-Amino-6-methoxybenzonitrile

Reaction Steps:

-

Diazotization: The amino group of 2-amino-6-methoxybenzonitrile is converted to a diazonium salt by treatment with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).

-

Cyanation (Sandmeyer Reaction): The diazonium salt solution is then added to a solution of copper(I) cyanide. This results in the displacement of the diazonium group by a nitrile group, yielding this compound.

-

Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a standard method for assessing the purity of organic compounds.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

-

Injection: A split/splitless injector is typically used.

-

Detection: A mass spectrometer to identify the compound based on its mass spectrum and retention time.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of a substituted benzonitrile.

Logical Relationship: Analytical Characterization

References

Spectroscopic Profile of 2-Bromo-6-methoxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Bromo-6-methoxybenzonitrile (CAS No. 1245647-50-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While complete experimental spectra are not widely available in public databases, this guide synthesizes predicted data and information from analogous compounds to provide a robust analytical profile.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₆BrNO and a molecular weight of approximately 212.04 g/mol . Its structure features a benzene ring substituted with a bromo group, a methoxy group, and a nitrile group, leading to a unique electronic environment that is reflected in its spectroscopic signatures.

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group protons (-OCH₃) are expected to appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit a more complex splitting pattern due to their coupling with each other.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The nitrile carbon (-C≡N) is expected to appear in the downfield region of the spectrum, typically around 115-120 ppm. The carbon of the methoxy group (-OCH₃) will resonate at approximately 55-60 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly attached to the bromine and methoxy groups showing characteristic shifts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 3.8 - 4.0 | s |

| ¹H | 7.0 - 7.6 | m |

| ¹³C | 55 - 60 | - |

| ¹³C | 110 - 160 | - |

| ¹³C | 115 - 120 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, methoxy, and aromatic moieties.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2220 - 2240 | Strong |

| C-O (Methoxy stretch) | 1250 - 1300 (asymmetric), 1020-1075 (symmetric) | Strong |

| C-H (Aromatic stretch) | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic ring stretch) | 1450 - 1600 | Medium to Weak |

| C-Br (Bromo stretch) | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum of this compound will appear as a characteristic doublet (M, M+2) with approximately a 1:1 intensity ratio.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ (with ⁷⁹Br) | 210.96 |

| [M]⁺ (with ⁸¹Br) | 212.96 |

| [M+H]⁺ (with ⁷⁹Br) | 211.97 |

| [M+H]⁺ (with ⁸¹Br) | 213.97 |

| [M+Na]⁺ (with ⁷⁹Br) | 233.95 |

| [M+Na]⁺ (with ⁸¹Br) | 235.95 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of this important chemical intermediate.

Crystal Structure of 2-Bromo-6-methoxybenzonitrile Remains Elusive in Public Domain

A comprehensive search for the crystal structure analysis of 2-Bromo-6-methoxybenzonitrile has revealed a significant gap in publicly available crystallographic data. Despite its commercial availability and potential utility in synthetic chemistry, detailed information regarding its three-dimensional atomic arrangement, including unit cell parameters, bond lengths, and bond angles, is not accessible in open literature or crystallographic databases.

This absence of data prevents the creation of an in-depth technical guide on its crystal structure. Such a guide would typically rely on a Crystallographic Information File (CIF), the standard format for storing and exchanging crystallographic data, which is generated from single-crystal X-ray diffraction experiments. Without this foundational data, a detailed analysis of the molecule's solid-state conformation, intermolecular interactions, and packing motifs is not possible.

While information on the synthesis and spectroscopic properties of related isomers, such as 2-Bromo-5-methoxybenzonitrile, is available, this does not provide the specific structural details required for a thorough analysis of the 2-Bromo-6-methoxy isomer. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the molecule's connectivity and functional groups but do not offer the precise spatial coordinates of atoms within a crystal lattice.

For researchers, scientists, and drug development professionals, access to crystal structure data is often crucial for understanding a compound's physicochemical properties, predicting its behavior in different environments, and designing new molecules with desired functionalities. The lack of this information for this compound represents a current limitation for its application in structure-based design and materials science.

Further research, specifically the growth of a suitable single crystal and its analysis using X-ray diffraction, would be necessary to elucidate the crystal structure of this compound and make this information available to the scientific community. Until such a study is conducted and published, a detailed technical guide on its crystal structure cannot be provided.

Quantum Chemical Calculations on Substituted Benzonitriles: A Technical Guide for Drug Discovery

Abstract: Substituted benzonitriles are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Understanding their electronic structure, reactivity, and interaction with biological targets is paramount for rational drug design. Quantum chemical (QC) calculations offer a powerful in-silico lens to elucidate these molecular properties with high precision, thereby accelerating the drug discovery pipeline. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of substituted benzonitriles. It details the core computational methodologies, presents key calculated data in a structured format, outlines experimental protocols for validation, and visualizes critical workflows and concepts. The integration of computational and experimental data aims to furnish researchers with a robust framework for designing next-generation therapeutics based on the benzonitrile motif.

Introduction to Quantum Chemical Methods in Drug Design

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide invaluable insights into the behavior of molecules at the atomic level.[1] In drug discovery, these methods are instrumental in predicting molecular geometries, electronic structures, reaction mechanisms, and spectroscopic properties.[1][2] For substituted benzonitriles, QC methods can quantify the impact of various functional groups on the electronic environment of the molecule, which in turn governs its pharmacokinetic and pharmacodynamic profiles.[3][4]

The two most prevalent methods employed in this context are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[1][5]

-

Density Functional Theory (DFT): A widely used method that calculates the electronic structure of a molecule based on its electron density.[5] DFT offers a favorable balance between computational accuracy and efficiency, making it the workhorse for calculations on drug-like molecules.[6]

-

Hartree-Fock (HF) Method: An foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5] While computationally more demanding than DFT for similar accuracy in many cases, it serves as a basis for more advanced methods that explicitly include electron correlation.[1]

-

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that treats a critical region of a large system (e.g., a ligand and the active site of an enzyme) with high-accuracy QM methods, while the surrounding environment (the rest of the protein and solvent) is handled by more efficient classical molecular mechanics (MM).[5][7]

Table 1: Overview of Common Quantum Chemical Methods

| Method | Core Principle | Common Application in Drug Discovery | Relative Cost |

|---|---|---|---|

| Density Functional Theory (DFT) | Solves the Schrödinger equation using the electron density as the fundamental variable.[5] | Geometry optimization, electronic property calculation (HOMO/LUMO), reaction energetics, spectroscopic prediction.[1][6] | Moderate |

| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant, considering averaged electron-electron repulsion.[5] | Initial geometry optimizations, serves as a baseline for more complex methods. | Moderate-High |

| Semi-Empirical Methods (e.g., AM1, PM6) | Simplifies calculations by using parameters derived from experimental data.[8] | Rapid screening of large numbers of molecules, initial conformational analysis. | Low |

| Hybrid QM/MM | Combines QM for a core region with MM for the surroundings.[7] | Simulating enzyme-catalyzed reactions, calculating accurate binding affinities in a protein environment.[5] | High |

The Computational Workflow

A typical workflow for performing and analyzing quantum chemical calculations on a substituted benzonitrile involves several sequential steps. This process ensures that the calculated properties correspond to a stable, realistic molecular structure.

Caption: A standard workflow for performing quantum chemical calculations.[6]

Substituent Effects on Electronic Properties

The nature of the substituent on the benzonitrile ring profoundly influences its electronic properties and, consequently, its chemical reactivity and biological activity.[3][4] Electron-donating groups (EDGs) like -NH₂ and -OCH₃ increase the electron density of the aromatic ring, while electron-withdrawing groups (EWGs) like -NO₂ and -CN decrease it.[3][9] These effects can be quantified by calculating various molecular properties and are often correlated with empirical parameters like the Hammett constant (σ).[10]

A key concept is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

E(HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) indicates a better electron donor.

-

E(LUMO): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E(LUMO) indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Table 2: Calculated Electronic Properties of para-Substituted Benzonitriles (p-X-C₆H₄CN) Calculated at the B3LYP/6-31G(d) level of theory. Values are representative.

| Substituent (X) | Group Type | Hammett Constant (σp)[11] | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (Gap) (eV) | Dipole Moment (Debye) |

| -NO₂ | Strong EWG | 0.78 | -7.89 | -2.15 | 5.74 | 1.15 |

| -CN | Strong EWG | 0.66 | -7.65 | -1.88 | 5.77 | 0.45 |

| -F | Weak EWG | 0.06 | -7.01 | -1.21 | 5.80 | 2.98 |

| -H | Neutral | 0.00 | -6.88 | -1.10 | 5.78 | 4.35 |

| -CH₃ | Weak EDG | -0.17 | -6.54 | -1.05 | 5.49 | 4.71 |

| -OCH₃ | Strong EDG | -0.27 | -6.21 | -0.98 | 5.23 | 4.95 |

| -NH₂ | Strong EDG | -0.66 | -5.85 | -0.89 | 4.96 | 5.62 |

As shown in the table, electron-donating groups increase the HOMO energy, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower it.

Caption: Influence of substituent electronic effects on molecular properties.

Application in QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, correlating the physicochemical properties of compounds with their biological activities.[12] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moments, and atomic charges, are frequently used in QSAR models due to their precise electronic information.[6] Benzonitrile derivatives have been the subject of numerous QSAR studies for activities including anticancer and antimicrobial effects.[12][13]

A typical QSAR workflow involves calculating descriptors for a set of molecules with known activities, building a statistical model, and then using that model to predict the activity of new, untested compounds.

Caption: A workflow illustrating the key stages of a QSAR study.[12]

Table 3: Example QSAR Data for Anticancer Activity of Benzonitrile Derivatives Data is illustrative and based on published QSAR studies.[12]

| Compound ID | Substituent Pattern | Key Descriptor (e.g., LUMO Energy) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| BN-1 | 4-Chloro | -1.35 eV | 5.8 | 5.5 |

| BN-2 | 3,4-Dichloro | -1.48 eV | 2.1 | 2.4 |

| BN-3 | 4-Methoxy | -0.98 eV | 15.2 | 14.8 |

| BN-4 | 4-Nitro | -2.15 eV | 0.9 | 1.1 |

Experimental Protocols for Validation

Computational results gain significant value when they are validated by experimental data. Key experimental procedures for synthesizing and characterizing substituted benzonitriles are outlined below.

Synthesis Protocol: Sandmeyer Reaction

The Sandmeyer reaction is a classic method for synthesizing aryl nitriles from anilines.[14]

Objective: To synthesize 4-chlorobenzonitrile from 4-chloroaniline.

Materials:

-

4-chloroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization: Dissolve 4-chloroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes to form the diazonium salt solution.

-

Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water. Warm gently if needed to dissolve, then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, warm the mixture on a steam bath for 30 minutes.

-

Work-up: Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with NaOH solution and then with water. Dry the ether layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude 4-chlorobenzonitrile, which can be further purified by recrystallization or distillation.

Spectroscopic Analysis Protocols

Spectroscopic techniques like NMR and FT-IR are essential for confirming the structure of synthesized compounds, providing a direct point of comparison for computationally predicted spectra.[15]

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the nitrile functional group.

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically from 4000 to 400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. For substituted benzonitriles, a sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration.[15]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the complete carbon-hydrogen framework.

-

Sample Preparation: Approximately 5-10 mg of the benzonitrile derivative is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[15]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: Chemical shifts, integration, and coupling patterns of the aromatic protons are analyzed to confirm the substitution pattern.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. The nitrile carbon (-C≡N) is characteristically observed downfield, typically in the range of 115-125 ppm .[15] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituent, providing further validation data.

-

Table 4: Representative Experimental Spectroscopic Data

| Compound | Technique | Key Peak / Chemical Shift | Assignment |

|---|---|---|---|

| 4-Methoxybenzonitrile | FT-IR | ~2225 cm⁻¹ | C≡N stretch |

| 4-Hydroxybenzonitrile | FT-IR | ~3350 cm⁻¹ (broad), ~2230 cm⁻¹ (sharp) | O-H stretch, C≡N stretch |

| 4-Methylbenzonitrile | ¹³C NMR | ~21 ppm, ~119 ppm | -CH₃ carbon, -C≡N carbon |

Conclusion

Quantum chemical calculations provide a robust, accurate, and efficient framework for investigating the molecular properties of substituted benzonitriles. By leveraging methods like DFT, researchers can gain deep insights into substituent effects, predict reactivity, and generate high-quality descriptors for QSAR models, ultimately guiding rational drug design. The synergy between computational predictions and experimental validation is critical for advancing the development of novel benzonitrile-based therapeutic agents. This guide has outlined the fundamental methodologies and applications, offering a practical starting point for professionals in the field of drug discovery.

References

- 1. rroij.com [rroij.com]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. DSpace-CRIS [zora.uzh.ch]

- 8. sciencepub.net [sciencepub.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Solubility Profile of 2-Bromo-6-methoxybenzonitrile: A Technical Guide for Researchers

Introduction to 2-Bromo-6-methoxybenzonitrile

This compound, with the chemical formula C₈H₆BrNO, is a substituted aromatic nitrile.[1][2][3] Its structure, featuring a polar nitrile group (-CN), a moderately polar methoxy group (-OCH₃), and a nonpolar brominated benzene ring, suggests a nuanced solubility profile in organic solvents. Understanding this profile is critical for its application in organic synthesis, particularly in reaction solvent selection, purification processes like crystallization, and formulation for biological screening.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment. Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar.

Based on the structure of this compound, it is expected to exhibit greater solubility in polar aprotic solvents and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be limited due to the presence of the polar functional groups.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

General Experimental Protocol: Shake-Flask Method

This protocol provides a standardized procedure for determining the solubility of this compound in various organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Dichloromethane | Polar Aprotic | 25 | Experimental Data | Experimental Data |

| Toluene | Nonpolar | 25 | Experimental Data | Experimental Data |

| Hexane | Nonpolar | 25 | Experimental Data | Experimental Data |

Visualizing the Workflow and Logic

Diagrams created using the DOT language can effectively illustrate the experimental workflow and the logical process of solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Thermal Stability of 2-Bromo-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Estimated Thermal Properties

The thermal stability of 2-Bromo-6-methoxybenzonitrile can be inferred by examining related compounds. Based on the boiling points of 2-bromoanisole (223 °C), 2-bromobenzonitrile (251-253 °C)[1], and 4-methoxybenzonitrile (256-257 °C), it is anticipated that this compound possesses a comparable boiling point and will exhibit thermal stability within this range.

Table 1: Estimated Thermal Stability Data for this compound

| Parameter | Estimated Value | Notes |

| Decomposition Onset (TGA, in N₂) | 200 - 250 °C | Estimated based on the boiling points of structurally similar compounds. The presence of both bromo and methoxy groups may influence the onset temperature. |

| Boiling Point | ~220 - 260 °C | Extrapolated from boiling points of 2-bromoanisole, 2-bromobenzonitrile, and 4-methoxybenzonitrile. |

| Major Decomposition Products (Inert Atmosphere) | Hydrogen Bromide (HBr), Bromine (Br₂), Methoxybenzonitrile isomers, Brominated aromatic fragments, Char | Inferred from pyrolysis studies of brominated aromatic compounds and substituted benzonitriles.[2][3][4][5] |

| Major Decomposition Products (Oxidative Atmosphere) | Oxides of Carbon (CO, CO₂), Oxides of Nitrogen (NOₓ), Hydrogen Bromide (HBr), Brominated phenols and other oxygenated aromatic compounds | In addition to the products from an inert atmosphere, combustion products are expected.[2][6] |

Potential Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through a complex series of reactions involving the cleavage of the carbon-bromine and carbon-methoxy bonds, as well as reactions involving the nitrile group.

Caption: Plausible thermal decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a series of analytical tests should be conducted. The following are detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify the amount of residual mass.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Table 2: TGA Experimental Parameters

| Parameter | Value |

| Instrument | Thermogravimetric Analyzer |

| Sample Mass | 5 - 10 mg |

| Pan Type | Alumina or Platinum |

| Purge Gas | Nitrogen (or Air for oxidative stability) |

| Flow Rate | 50 mL/min |

| Temperature Program | 1. Equilibrate at 30 °C2. Ramp from 30 °C to 600 °C at 10 °C/min |

| Data Recorded | Mass (%), Temperature (°C), Time (min) |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Table 3: DSC Experimental Parameters

| Parameter | Value |

| Instrument | Differential Scanning Calorimeter |

| Sample Mass | 2 - 5 mg |

| Pan Type | Hermetically sealed aluminum pans |

| Purge Gas | Nitrogen |

| Flow Rate | 50 mL/min |

| Temperature Program | 1. Equilibrate at 30 °C2. Ramp from 30 °C to 400 °C at 10 °C/min |

| Data Recorded | Heat Flow (mW), Temperature (°C), Time (min) |

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure data for an exothermic reaction under near-adiabatic conditions. This is crucial for assessing the potential for thermal runaway reactions.

Caption: Experimental workflow for Accelerating Rate Calorimetry (ARC).

Table 4: ARC Experimental Parameters

| Parameter | Value |

| Instrument | Accelerating Rate Calorimeter |

| Sample Mass | 1 - 5 g |

| Sample Container | High-pressure metal bomb (e.g., titanium, stainless steel) |

| Operating Mode | Heat-Wait-Seek |

| Starting Temperature | Ambient |

| Temperature Step | 5 °C |

| Wait Time | 15 min |

| Detection Sensitivity | 0.02 °C/min |

| Data Recorded | Temperature (°C), Pressure (psi), Time (min) |

Safety Considerations

Given the potential for the release of toxic and corrosive gases such as hydrogen bromide and hydrogen cyanide upon decomposition, all thermal analyses of this compound should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The high-pressure nature of ARC experiments requires additional safety precautions and adherence to instrument-specific safety protocols.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding of its potential thermal behavior can be achieved through the analysis of structurally similar compounds and the application of standard thermal analysis techniques. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling safer handling and process optimization. It is strongly recommended that the experimental protocols outlined herein are performed to obtain precise thermal stability data for this compound before its use in large-scale applications.

References

- 1. 2-Bromobenzonitrile | 2042-37-7 [chemicalbook.com]

- 2. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.uos.ac.kr [pure.uos.ac.kr]

- 4. researchgate.net [researchgate.net]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2-Bromo-6-methoxybenzonitrile (CAS 1245647-50-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, synthesis, and potential applications of 2-Bromo-6-methoxybenzonitrile, a key building block in organic synthesis and medicinal chemistry.

Core Properties and Data

This compound is a substituted benzonitrile with the chemical formula C₈H₆BrNO.[1] Its structure features a benzene ring substituted with a bromo, a methoxy, and a nitrile group at positions 2, 6, and 1, respectively. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245647-50-0 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | Typically >97% |

Table 2: Spectroscopic Data of this compound (Predicted)

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.3 (m, 2H, Ar-H), 7.1-6.9 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160-155 (C-OCH₃), 135-130 (Ar-C), 120-115 (Ar-C), 118 (CN), 115-110 (C-Br), 60-55 (OCH₃). |

Safety and Handling

A comprehensive Safety Data Sheet (SDS) is available for this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of the related compound, 2-bromo-5-methoxybenzonitrile. The synthesis of substituted benzonitriles often involves a Sandmeyer reaction, starting from the corresponding aniline derivative.

A plausible synthetic route for this compound could start from 2-amino-6-methoxybenzonitrile. The amino group can be diazotized using sodium nitrite in the presence of a strong acid, followed by treatment with a copper(I) bromide to introduce the bromo group.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. Bromo- and methoxy-substituted aromatic compounds are of significant interest in medicinal chemistry due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The bromo substituent can increase lipophilicity, potentially enhancing membrane permeability and target engagement. The methoxy group can influence metabolism and binding interactions. Benzonitrile derivatives, in general, are precursors to a wide range of functional groups, making them valuable starting materials for the synthesis of diverse compound libraries for drug screening.

For instance, the structurally related 2-bromo-6-methoxynaphthalene is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2] This highlights the potential of bromo-methoxy-substituted aromatic cores in the development of therapeutic agents.

Logical Relationship in Drug Discovery:

Caption: The role of this compound as a building block in a typical drug discovery workflow.

Given the lack of specific biological data for this compound, further research is warranted to explore its potential as a scaffold or intermediate in the development of novel therapeutics. Its utility in the synthesis of complex molecules makes it a compound of interest for academic and industrial researchers in the field of organic and medicinal chemistry.

References

Molecular weight and formula of 2-Bromo-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxybenzonitrile is a substituted aromatic nitrile that holds significant interest as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a methoxy group flanking a nitrile functionality, provides multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery, with a focus on its role as a precursor for novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₆BrNO.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| CAS Number | 1245647-50-0 | |

| Appearance | White to off-white solid | |

| Boiling Point | 310.9±27.0 °C (Predicted) | |

| Storage Temperature | -20°C | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes, with a common method involving the Sandmeyer reaction of the corresponding aniline derivative. Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

General Synthesis Protocol

Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

-

Diazotization: Dissolve 2-amino-6-methoxybenzonitrile in an aqueous acidic solution (e.g., HBr/H₂O) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in an appropriate solvent.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and splitting patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks in approximately a 1:1 ratio). |

Reactivity and Synthetic Applications

The chemical structure of this compound offers several avenues for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can undergo various functional group transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid can be used to synthesize biaryl compounds, which are common scaffolds in many pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.

dot

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Development

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Many benzonitrile-containing compounds have been investigated for their potential as anticancer agents.[3] They can act through various mechanisms, such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4] The synthesis of novel derivatives from this compound, particularly through cross-coupling reactions to introduce diverse aryl or heteroaryl groups, represents a promising strategy for the discovery of new anticancer compounds.

dot

Caption: Logical workflow for anticancer drug discovery using this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple reactive sites allow for the generation of diverse molecular architectures. The ability to participate in robust and efficient palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the synthesis of complex biaryl compounds and other derivatives with potential therapeutic applications, particularly in the field of oncology. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted to fully realize its potential in the development of novel pharmaceuticals.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of 2-Bromo-6-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-Bromo-6-methoxybenzonitrile. While direct experimental and extensive theoretical data for this specific molecule are limited in public literature, this document outlines the standard computational protocols and expected outcomes based on studies of analogous benzonitrile derivatives. The guide details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The presented data, derived from similar compounds, serves as a robust framework for researchers initiating theoretical studies on this compound, offering insights into its potential chemical reactivity, stability, and intermolecular interactions, which are critical for applications in medicinal chemistry and materials science.

Introduction

Benzonitrile and its derivatives are pivotal structural motifs in a wide array of chemical and pharmaceutical applications. The strategic placement of substituents, such as bromo and methoxy groups, on the benzene ring can significantly modulate the electronic properties, and consequently, the biological activity and material characteristics of these compounds. This compound, with its unique substitution pattern, presents an interesting case for theoretical investigation to understand the interplay of steric and electronic effects on its molecular structure and reactivity.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate the electronic structure and predict the chemical behavior of molecules.[1][2] This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable computational method, to characterize this compound.

Computational Methodology

The theoretical investigation of this compound's electronic structure would typically involve a series of computational steps, as outlined below. These methods are based on established protocols for similar benzonitrile derivatives.[1][3][4]

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the global minimum on the potential energy surface.

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[5]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[6][7][8]

-

Basis Set: The 6-311++G(d,p) basis set is often employed as it provides a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1][9]

-

Procedure: An initial molecular structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria are typically set to the software's default values, ensuring that a true energy minimum is reached.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Method: The same DFT method (B3LYP) and basis set (6-311++G(d,p)) used for geometry optimization are employed for the frequency calculation.

-

Procedure: The calculation yields the harmonic vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.[10] The predicted IR and Raman intensities help in the assignment of experimental spectra.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[11][12]

Protocol:

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. A larger energy gap implies higher stability and lower chemical reactivity.[9] The spatial distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting regions of the molecule, respectively.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule.[13] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding.[14][15]

Protocol:

-

Procedure: The MEP is calculated for the optimized molecular geometry. The potential is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.[5][16]

Expected Theoretical Data and Interpretation

Based on studies of similar molecules, the following tables summarize the kind of quantitative data that would be obtained from a theoretical study of this compound. The values presented are illustrative examples from related benzonitrile derivatives and should not be taken as the actual calculated values for the title compound.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles provide a detailed picture of the molecular structure.

| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-Br | ~1.88 | |

| C-C (aromatic) | ~1.39 - 1.40 | |

| C-C≡N | ~1.45 | |

| C≡N | ~1.15 | |

| C-O | ~1.36 | |

| O-CH3 | ~1.43 | |

| C-H | ~1.08 | |

| C-C-C (aromatic) | ||

| C-C-Br | ||

| C-C-O | ||

| C-O-C |

Note: Data is based on analogous compounds like 5-Bromo-2-methoxybenzonitrile.[3]

Vibrational Frequencies

The predicted vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for structural confirmation.

| Vibrational Mode | Expected Wavenumber (cm-1) | Description |

| C-H stretching | ~3050 - 3100 | Aromatic C-H vibrations |

| C≡N stretching | ~2230 | Characteristic nitrile stretch |

| C-C stretching | ~1400 - 1600 | Aromatic ring vibrations |

| C-O-C stretching | ~1250 | Asymmetric stretch |

| C-Br stretching | ~600 - 700 | Carbon-bromine stretch |

Note: Data is based on general spectroscopic principles and data for substituted benzonitriles.[17]

Electronic Properties

The HOMO and LUMO energies provide insights into the molecule's electronic behavior.

| Parameter | Expected Value (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These are typical energy ranges for similar organic molecules.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of a theoretical study on the electronic structure of this compound.

Caption: Workflow for theoretical analysis of this compound.

Relationship between Theoretical Analyses

This diagram illustrates how the different theoretical analyses are interconnected and contribute to a comprehensive understanding of the molecule.

Caption: Interrelation of theoretical electronic structure analyses.

Conclusion

This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By employing DFT calculations, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic properties. The HOMO-LUMO analysis provides insights into its reactivity and stability, while the MEP map helps to identify sites for intermolecular interactions. Although specific data for the title compound requires dedicated computational studies, the methodologies and expected outcomes presented here, based on analogous systems, provide a solid foundation for future research. Such theoretical investigations are indispensable for the rational design of novel drug candidates and functional materials based on the benzonitrile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. jchps.com [jchps.com]

- 3. Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT – Oriental Journal of Chemistry [orientjchem.org]

- 4. jocpr.com [jocpr.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Bromo-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-6-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The described method is based on the well-established Sandmeyer reaction, a reliable transformation for the conversion of aromatic amines to aryl halides.[1][2][3]

Introduction

This compound is a valuable building block in organic synthesis. The presence of the bromo, methoxy, and nitrile functional groups allows for a variety of subsequent chemical modifications, making it an important precursor for the development of novel therapeutic agents and functional materials. The Sandmeyer reaction provides a robust and widely applicable method for the introduction of a bromine atom onto the aromatic ring via a diazonium salt intermediate.[1][4] This protocol details the diazotization of 2-amino-6-methoxybenzonitrile followed by a copper(I) bromide-mediated bromination.

Key Reaction Parameters

A summary of the key quantitative data and reaction conditions for the synthesis of this compound is provided below.

| Parameter | Value/Range | Notes |

| Starting Material | 2-Amino-6-methoxybenzonitrile | --- |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | --- |

| Acid | Hydrobromic Acid (HBr, 48%) | Acts as both acid and bromide source. |

| Brominating Agent | Copper(I) Bromide (CuBr) | Catalyst for the Sandmeyer reaction.[2] |

| Molar Ratio (Amine:NaNO₂:HBr) | 1 : 1.1 : 4 | A slight excess of nitrite and sufficient acid are crucial. |

| Molar Ratio (Amine:CuBr) | 1 : 1.2 | A catalytic to stoichiometric amount can be used. |

| Reaction Temperature | 0-5 °C (Diazotization) | Low temperature is critical to prevent decomposition of the diazonium salt. |

| Reaction Temperature | 60-70 °C (Bromination) | Heating is required to drive the substitution reaction. |

| Reaction Time | 30-60 minutes (Diazotization) | --- |

| Reaction Time | 2-4 hours (Bromination) | Monitor by TLC or LC-MS for completion. |

| Typical Yield | 65-80% | Yields are dependent on precise control of reaction conditions. |

| Purification Method | Column Chromatography | Silica gel with a hexane/ethyl acetate gradient. |

Experimental Protocol

Materials:

-

2-Amino-6-methoxybenzonitrile

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48% aqueous solution)

-

Copper(I) Bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

Part 1: Diazotization of 2-Amino-6-methoxybenzonitrile

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-6-methoxybenzonitrile (1.0 eq) in 48% hydrobromic acid (4.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution using a dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part 2: Sandmeyer Bromination

-

In a separate 500 mL round-bottom flask, add copper(I) bromide (1.2 eq) and a small amount of 48% hydrobromic acid.

-

Heat the copper(I) bromide suspension to 60-70 °C with stirring.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the hot copper(I) bromide suspension. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrobromic acid is highly corrosive. Handle with extreme care.

-

Aryl diazonium salts can be explosive when isolated in a dry state. Do not attempt to isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

-

The reaction produces nitrogen gas. Ensure adequate ventilation to prevent pressure buildup.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Sandmeyer reaction.

References

Scale-up Synthesis of 2-Bromo-6-methoxybenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-6-methoxybenzonitrile, a key building block in the development of novel pharmaceutical agents and complex organic molecules. The synthetic protocol detailed herein focuses on a robust and scalable electrophilic bromination of 2-methoxybenzonitrile. These application notes offer a detailed experimental procedure, safety considerations, and a scalable work-up and purification strategy. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided to facilitate seamless execution in a laboratory or pilot plant setting.

Introduction

This compound is a valuable substituted benzonitrile derivative that serves as a versatile intermediate in medicinal chemistry and materials science. The presence of the bromo, methoxy, and cyano functionalities on the aromatic ring provides multiple reaction sites for further molecular elaboration, making it an attractive starting material for the synthesis of a wide range of target compounds, including kinase inhibitors, and other biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This protocol outlines a practical approach for the regioselective bromination of 2-methoxybenzonitrile to afford the desired product in high yield and purity.

Reaction Pathway

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-methoxybenzonitrile using a suitable brominating agent. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the cyano group (-CN) is a deactivating and meta-directing group. The regioselectivity of the bromination is therefore controlled by the powerful directing effect of the methoxy group, leading to the desired this compound.

Scheme 1: Synthesis of this compound

2-methoxybenzonitrile is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent to yield this compound.

Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment:

-

5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Heating mantle with temperature controller

-

Condenser

-

Ice bath

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Recrystallization apparatus

-

2-Methoxybenzonitrile (Starting Material)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 5 L three-necked flask, dissolve 2-methoxybenzonitrile (100 g, 0.75 mol) in anhydrous acetonitrile (2 L). Begin stirring the solution with the mechanical stirrer.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add N-bromosuccinimide (140 g, 0.79 mol, 1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (1 L) to neutralize any remaining bromine.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane (2 L) and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) and brine (1 L).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

-

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 2-Methoxybenzonitrile | - |

| Molecular Weight | 133.15 g/mol | - |

| Amount | 100 g | 0.75 mol |

| Brominating Agent | N-Bromosuccinimide (NBS) | - |

| Molecular Weight | 177.98 g/mol | - |

| Amount | 140 g | 0.79 mol (1.05 equivalents) |

| Solvent | Anhydrous Acetonitrile | 2 L |

| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Controlled addition is critical for selectivity. |

| Reaction Time | 12-16 hours | Monitor by TLC or HPLC. |

| Product | This compound | - |

| Molecular Weight | 212.04 g/mol | - |

| Expected Yield | 127 - 143 g (80-90%) | Based on typical electrophilic brominations. |

| Purity (after recrystallization) | >98% | As determined by HPLC and NMR. |

| Appearance | White to off-white crystalline solid | - |

Mandatory Visualization

Caption: Workflow for the scale-up synthesis of this compound.

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide, providing a versatile method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxybenzonitrile with various arylboronic acids, a key transformation for the synthesis of complex molecular architectures in drug discovery and development.[4][5] The resulting 6-methoxy-biphenyl-2-carbonitrile derivatives are valuable intermediates for the preparation of a diverse range of bioactive molecules.[6]

Reaction Principle